Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate
Description
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate is a heterocyclic compound featuring a thiophene core substituted with a 4-fluorophenyl group at position 4 and a methyl group at position 3. This compound belongs to a class of molecules designed for pharmaceutical or agrochemical applications, given the prevalence of fluorinated aromatic systems and ester functionalities in bioactive agents. Its synthesis likely involves multi-step reactions, including coupling of the thiophene carbonyl chloride with a glycine methyl ester derivative, followed by cyanomethylation. The fluorine atom enhances lipophilicity and metabolic stability, while the ester group may serve as a prodrug moiety for controlled release .
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-11-14(12-3-5-13(18)6-4-12)9-15(24-11)17(22)20(8-7-19)10-16(21)23-2/h3-6,9H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLPPUHAIWPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N(CC#N)CC(=O)OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The most efficient method for introducing the 4-fluorophenyl group involves palladium-catalyzed cross-coupling, as demonstrated in analogous syntheses:
Procedure (adapted from CN104311532A):
- React 5-bromo-2-methylthiophene (1.0 eq) with 4-fluorophenylboronic acid (1.2 eq) in ethanol/water (4:1)
- Catalytic system:
- Tris(dibenzylideneacetone)dipalladium (0.5 mol%)
- Tricyclohexylphosphine (2 mol%)
- K2CO3 (2.0 eq)
- Heat at 60–90°C for 18–24 hours under N2
- Isolate Intermediate A via recrystallization (EtOH/H2O)
Yield : 82–90%
Key Characterization Data :
Friedel-Crafts Acylation Alternative
For laboratories without palladium reagents, electrophilic substitution offers an alternative pathway:
Procedure :
- React 2-methylthiophene with 4-fluorobenzoyl chloride (1.5 eq) in CH2Cl2
- Lewis acid catalyst: AlCl3 (1.2 eq) at 0°C → RT
- Quench with ice-HCl, extract with EtOAc
Yield : 68–72% (lower regioselectivity vs. cross-coupling)
Synthesis of Intermediate B: N-Cyanomethyl Amino Ester
Sequential Alkylation-Glycine Esterification
Adapting methods from thiophene amide syntheses:
Step 1 : Cyanomethylation of Glycine Methyl Ester
- React glycine methyl ester HCl (1.0 eq) with chloroacetonitrile (1.1 eq) in DMF
- Base: K2CO3 (2.5 eq), 60°C, 6 hours
- Purify via silica chromatography (EtOAc/hexane)
Yield : 85%
Step 2 : Esterification (if required)
Methanol/sulfuric acid reflux (standard conditions)
Characterization Data :
Amide Coupling: Final Step Assembly
Schotten-Baumann Conditions
- Convert Intermediate A to acid chloride (SOCl2, reflux 2h)
- Add Intermediate B (1.2 eq) in NaOH (10% aq)/CH2Cl2
- Stir vigorously at 0°C → RT for 4h
Yield : 73%
Carbodiimide-Mediated Coupling
Preferred for moisture-sensitive intermediates:
- React Intermediate A (1.0 eq) with EDCl (1.5 eq), HOBt (1.5 eq) in DMF
- Add Intermediate B (1.1 eq), stir at RT for 12h
- Purify via recrystallization (MeOH/H2O)
Yield : 88%
Optimization Strategies and Catalytic Innovations
Palladium Catalyst Recycling
Recent patents demonstrate 90% Pd recovery using:
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 88 | 12 |
| THF | 7.5 | 62 | 24 |
| CH3CN | 37.5 | 78 | 18 |
| EtOAc | 6.0 | 41 | 36 |
Data adapted from multiple synthetic protocols
Analytical Characterization of Final Product
Spectroscopic Profile :
- FT-IR (KBr): 2215 cm⁻¹ (C≡N), 1740 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C-F)
- 1H NMR (600 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.75 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 4.38 (s, 2H, CH2CN), 3.98 (s, 2H, COOCH2), 3.67 (s, 3H, OCH3), 2.48 (s, 3H, thiophene-CH3)
Chromatographic Purity :
- HPLC (C18, MeCN/H2O 70:30): tR = 6.72 min, 99.3% purity
Industrial Scale-Up Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Required per kg Product |
|---|---|---|
| 4-Fluorophenylboronic acid | 320 | 0.45 kg |
| Pd catalysts | 12,000 | 0.8 g |
| EDCl | 220 | 1.2 kg |
Waste Stream Management
- Pd recovery : Ion-exchange resins achieve 98% Pd reclamation
- Solvent recycling : Distillation recovers 92% DMF
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and specificity to the target.
Materials Science: In organic semiconductors, the thiophene ring facilitates charge transport through π-π stacking interactions, contributing to the material’s conductivity.
Comparison with Similar Compounds
The following analysis compares Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate with structurally or functionally related compounds, focusing on substituent effects, biological relevance, and synthetic pathways.
Structural Analogues with Heterocyclic Cores
Key Observations :
- Thiophene vs. Furanone/Isoxazole/Pyrimidine: The thiophene core in the target compound offers distinct electronic properties compared to oxygen-rich furanone or nitrogen-containing pyrimidine/isoxazole systems.
- Fluorophenyl Substituent: The 4-fluorophenyl group is a common feature in pharmaceuticals (e.g., rosuvastatin) due to its metabolic stability and π-stacking capability.
Functional Group Comparisons
Key Observations :
- Cyanomethyl vs.
- Ester Stability : Compared to metsulfuron methyl ester (), the target compound’s ester may hydrolyze more slowly due to steric hindrance from the thiophene-carbonyl group .
Pharmacological and Regulatory Considerations
Key Observations :
- Regulatory Precedents : Fluorophenyl-pyrimidine derivatives () are often classified as environmentally hazardous (R53), suggesting the target compound may require similar labeling if used industrially.
- Toxicity Gaps: Unlike the well-studied pyrimidine derivatives, the cyanomethyl group in the target compound lacks comprehensive toxicological data, warranting caution in handling .
Q & A
Q. What are the optimal synthetic pathways for Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate, and how can reaction yields be improved?
Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For instance, thiophene-2-carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid) can be activated via carbonyl chloride intermediates, followed by coupling with cyanomethylaminoacetate esters. Solvents like DMF or acetonitrile are critical for stabilizing intermediates and enhancing reactivity . To improve yields:
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer : Orthogonal analytical techniques are essential:
- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₆FN₂O₃S: calculated m/z 365.08) .
- XRD : Resolve crystallographic ambiguities in the thiophene-carbamoyl linkage .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence polarization for binding affinity) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to evaluate IC₅₀ values .
- Solubility Profiling : Determine logP via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
Methodological Answer :
- Rational Design : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or trifluoromethyl groups) and compare bioactivity .
- Computational Modeling : Perform DFT calculations to map electronic effects (e.g., fluorine’s electron-withdrawing impact on thiophene ring reactivity) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., cyanomethyl’s role in H-bonding) .
Q. What environmental fate studies are relevant for assessing its ecotoxicological risks?
Methodological Answer :
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS .
- Soil Sorption : Measure Koc values using batch equilibrium tests to predict mobility in ecosystems .
- Microcosm Studies : Track bioaccumulation in Daphnia magna or algae models under OECD guidelines .
Q. How can contradictory data in biological activity across studies be resolved?
Methodological Answer :
- Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in luciferase assays) .
- Orthogonal Validation : Replicate assays with alternative methods (e.g., SPR instead of ELISA for binding kinetics) .
- Batch Effect Analysis : Use ANOVA to account for variability in reagent sources or instrumentation .
Q. What strategies mitigate solubility and stability challenges in aqueous buffers?
Methodological Answer :
Q. How can reaction mechanisms for its degradation or metabolic pathways be characterized?
Methodological Answer :
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace hydrolysis pathways via GC-IRMS .
- LC-MS/MS Metabolomics : Incubate with liver microsomes (e.g., human S9 fractions) to identify phase I/II metabolites .
- Computational Prediction : Apply SYBYL’s MetaSite to simulate CYP450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
